molecular formula C14H28N2O3S B5573685 N-(1,1-diethylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(1,1-diethylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B5573685
M. Wt: 304.45 g/mol
InChI Key: RVINDXMOASZWHJ-UHFFFAOYSA-N
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Description

N-(1,1-diethylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H28N2O3S and its molecular weight is 304.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.18206393 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, similar in functionality to the sulfonyl group in "N-(1,1-diethylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide," are significant in the stereoselective synthesis of amines and derivatives. The extensive use of tert-butanesulfinamide, a related compound, in asymmetric N-heterocycle synthesis via sulfinimines, offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial in creating natural product analogues and therapeutically relevant molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).

Nanofiltration Membranes

Piperazine-based nanofiltration (NF) membranes, which may share structural motifs with "this compound," have seen significant interest due to their potential in environmental applications like water softening, purification, and wastewater treatment. The development of crumpled polyamide layers in these membranes indicates a promising direction for enhancing separation performance, offering insights into the transport phenomena that could improve water permeance, selectivity, and antifouling performance (Shao et al., 2022).

Polyamide Membrane Modification

Chemical modification methods aimed at increasing the hydrophilicity of polyamide nanofiltration membranes, such as those based on polysulfone and poly(ether)sulfone, can be relevant for "this compound" due to its potential for modifying polymer properties. These methods improve membrane performance by enhancing hydrophilicity, indicating potential applications in improving the characteristics of materials through chemical modification (Bruggen, 2009).

Sulfonamide-Based Drug Development

The sulfonamide group, a key feature in "this compound," is fundamental in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The development of novel drugs that incorporate sulfonamide groups demonstrates the ongoing relevance of this functionality in creating compounds with significant therapeutic potential (Carta, Scozzafava, & Supuran, 2012).

Properties

IUPAC Name

N-(3-ethylpentan-3-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3S/c1-5-14(6-2,7-3)15-13(17)12-9-8-10-16(11-12)20(4,18)19/h12H,5-11H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVINDXMOASZWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)NC(=O)C1CCCN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.